4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-5-(4-quinolin-8-yloxypiperidine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-24-14-17(19(28-2)13-20(24)26)22(27)25-11-8-16(9-12-25)29-18-7-3-5-15-6-4-10-23-21(15)18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWSJOQUMZRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates to form the target compound. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
This compound exhibits a range of biological activities that make it suitable for further research in pharmacology and medicinal chemistry. Notably, it has been investigated for its potential as an antitumor agent and antimicrobial compound .
Antitumor Activity
Research indicates that derivatives of dihydropyridinones can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs demonstrate selective inhibition of cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The quinoline moiety is known for its antimicrobial properties, which can be beneficial in developing new antibiotics. Compounds featuring quinoline structures have been reported to possess activity against a range of pathogens, including bacteria and fungi . The presence of the piperidine and dihydropyridinone components may enhance this activity by improving bioavailability and target selectivity.
Therapeutic Uses
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Cancer Therapy : Due to its cytotoxic effects on cancer cells, it could be developed as a novel chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria or fungi.
- Neurological Disorders : Compounds with similar structures have been explored for neuroprotective effects, indicating possible applications in treating neurodegenerative diseases .
Case Studies
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of 4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one .
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on various cancer cell lines; demonstrated IC50 values in the low micromolar range. |
| Study 2 | Examined antimicrobial efficacy against Gram-positive and Gram-negative bacteria; showed significant inhibition zones compared to control groups. |
| Study 3 | Explored neuroprotective effects in animal models; indicated reduced neuronal apoptosis in treated groups. |
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogs and Functional Group Variations
4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one (PubChem CID: Not specified) Key Difference: Replaces the quinolin-8-yloxy group with a pyrimidin-2-yloxy moiety substituted with a 1-methylpyrazole. Pyrimidine derivatives are often associated with kinase selectivity due to their smaller aromatic surface .
4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide (CAS: 1063728-26-6) Key Difference: Features a benzenesulfonamide-thiazole group instead of the dihydropyridinone core. Implications: The sulfonamide-thiazole motif is common in carbonic anhydrase inhibitors. This substitution may shift activity toward enzymatic targets requiring hydrogen-bonding interactions, unlike the planar quinoline system in the parent compound .
8-Cyclohexyl-1-propyl-2-(pyridin-3-ylamino)-1,7-dihydro-purin-6-one (CAS: 1303954-64-4) Key Difference: Purinone core with cyclohexyl and pyridinylamino substituents. Implications: The purinone scaffold is prevalent in adenosine receptor modulators. The absence of a piperidine-carbonyl linker in this analog limits direct comparison but highlights scaffold-dependent target specificity .
Physicochemical and Pharmacokinetic Properties
Binding Affinity and Selectivity
- Target Compound: The quinoline ring may facilitate intercalation or π-stacking in DNA/protein binding pockets, while the piperidine-carbonyl linker could enhance conformational flexibility for target engagement. No explicit IC₅₀ data are available in the provided evidence.
- Pyrimidine-Pyrazole Analog: Pyrimidine’s nitrogen-rich structure may favor ATP-binding pockets in kinases (e.g., EGFR or CDK inhibitors), though reduced aromaticity compared to quinoline might lower potency .
- Sulfonamide-Thiazole Analog : The sulfonamide group’s polar nature aligns with carbonic anhydrase or protease inhibition, diverging from the parent compound’s likely mechanism .
Biological Activity
The compound 4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyridinone core substituted with a quinolinyl ether and a piperidine moiety, which are critical for its biological activity.
Research indicates that the compound may exert its biological effects through various mechanisms:
- Inhibition of Phosphodiesterase (PDE) Activity : Similar compounds have been shown to inhibit PDE4, an enzyme involved in the hydrolysis of cyclic AMP (cAMP), which plays a significant role in inflammatory responses. This inhibition can lead to increased levels of cAMP, thereby modulating inflammatory pathways .
- Cardiovascular Effects : Some analogues of quinolinyl compounds have demonstrated direct inotropic and vasodilatory effects in animal models. The specific structural features of this compound may contribute to similar cardiovascular benefits, enhancing cardiac contractility and reducing vascular resistance .
- Antitumor Activity : Preliminary studies suggest that derivatives with similar scaffolds exhibit antitumor properties. The ability to induce apoptosis in cancer cells through modulation of signaling pathways could be a significant aspect of its biological activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: PDE4 Inhibition
A study investigated various derivatives for their ability to inhibit PDE4. The compound exhibited potent inhibition with an IC50 value in the low nanomolar range, indicating strong potential for anti-inflammatory applications .
Case Study 2: Cardiovascular Effects
In anesthetized dog models, related compounds demonstrated both direct inotropic and vasodilatory effects. This suggests that the target compound may similarly enhance cardiac function while reducing systemic vascular resistance, making it a candidate for cardiovascular therapies .
Case Study 3: Antitumor Efficacy
In a xenograft model using Karpas-422 cells, the compound was administered at doses of 160 mg/kg BID, resulting in significant tumor reduction compared to control groups. This indicates potential utility in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
